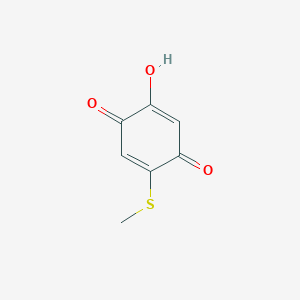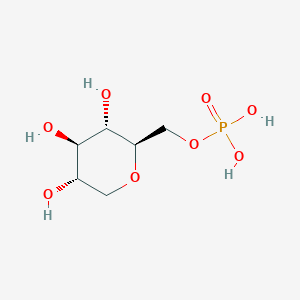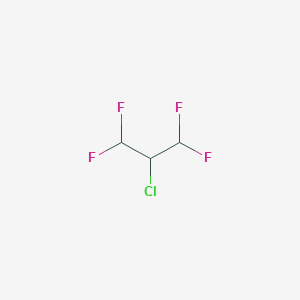
2-Chloro-1,1,3,3-tetrafluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,1,3,3-tetrafluoropropane, also known as HCFC-244bb, is a chemical compound that belongs to the family of hydrochlorofluorocarbons (HCFCs). It is a colorless gas that has been widely used as a refrigerant and a blowing agent for the production of foam insulation. However, due to its harmful effects on the environment, its use has been phased out in many countries under the Montreal Protocol.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1,3,3-tetrafluoropropane involves its ability to absorb and release heat during the refrigeration cycle. When it is compressed, it becomes a high-pressure gas that releases heat. When it is expanded, it becomes a low-pressure gas that absorbs heat. This cycle allows it to cool the surrounding environment.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 2-Chloro-1,1,3,3-tetrafluoropropane. However, studies have shown that exposure to high concentrations of 2-Chloro-1,1,3,3-tetrafluoropropane can cause respiratory irritation, dizziness, and headaches.
Advantages and Limitations for Lab Experiments
2-Chloro-1,1,3,3-tetrafluoropropane has several advantages for use in laboratory experiments. It has a low boiling point, which makes it easy to handle and evaporate. It is also non-flammable and non-toxic, which makes it safe for use in enclosed spaces. However, its use is limited due to its harmful effects on the environment.
Future Directions
There are several future directions for the use of 2-Chloro-1,1,3,3-tetrafluoropropane. One potential application is its use as a refrigerant in air conditioning systems. Another potential application is its use as a blowing agent for the production of foam insulation. However, further research is needed to determine the potential environmental impact of these applications. Additionally, research is needed to develop more environmentally friendly alternatives to 2-Chloro-1,1,3,3-tetrafluoropropane.
Synthesis Methods
The synthesis of 2-Chloro-1,1,3,3-tetrafluoropropane involves the reaction of 2-chloro-1,1,1,3,3-pentafluoropropane with hydrogen chloride in the presence of a catalyst. The reaction yields 2-Chloro-1,1,3,3-tetrafluoropropane and hydrochloric acid as byproducts.
Scientific Research Applications
2-Chloro-1,1,3,3-tetrafluoropropane has been studied for its potential use as a replacement for chlorofluorocarbons (CFCs) and other ozone-depleting substances. It has been found to have a lower ozone depletion potential (ODP) than CFCs and a shorter atmospheric lifetime, which makes it a more environmentally friendly alternative.
properties
CAS RN |
19041-02-2 |
|---|---|
Molecular Formula |
C3H3ClF4 |
Molecular Weight |
150.5 g/mol |
IUPAC Name |
2-chloro-1,1,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3H3ClF4/c4-1(2(5)6)3(7)8/h1-3H |
InChI Key |
TXTDSKOBDLHVMR-UHFFFAOYSA-N |
SMILES |
C(C(F)F)(C(F)F)Cl |
Canonical SMILES |
C(C(F)F)(C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine](/img/structure/B96783.png)
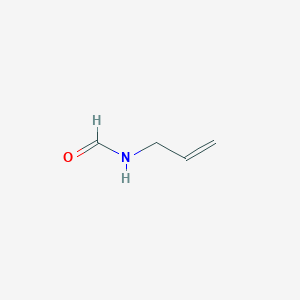
![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)

![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)
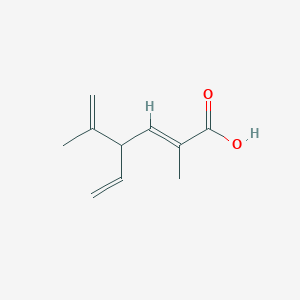
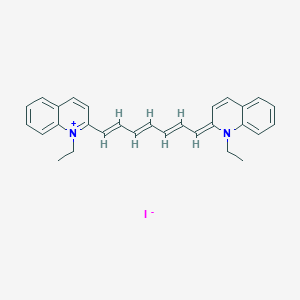

![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)
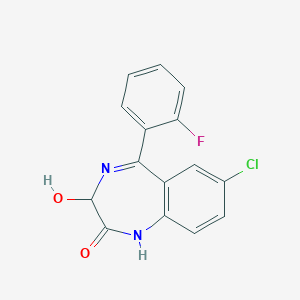
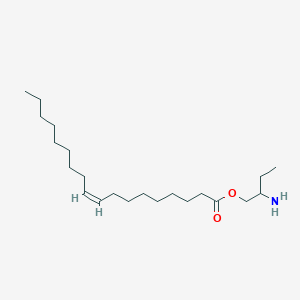
![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)
